GW6471 is a synthetic, cell-permeable small molecule recognized as a potent antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism and inflammation. Unlike PPARα agonists which activate the receptor, GW6471 functions by preventing the recruitment of transcriptional co-activators and promoting the binding of co-repressors to the receptor's ligand-binding domain. [REFS-1, REFS-2] This specific mode of action makes it a critical tool for researchers aiming to isolate and study the physiological and pathological consequences of PPARα inhibition.
Substitution with other common PPAR modulators is often inappropriate due to significant differences in isoform targets and mechanism. Using a PPARγ antagonist, such as GW9662, would fail to inhibit the target PPARα isoform and would interrogate a distinct biological pathway. Similarly, employing a PPARα agonist like GW7647 would produce the opposite effect, activating gene transcription rather than blocking it. While GW6471 has been widely profiled as a PPARα-selective antagonist, recent evidence demonstrates it is a potent dual antagonist of both PPARα and PPARγ, with no activity at PPARδ. [1] This dual activity profile is a critical procurement consideration, as it is fundamentally different from using a highly selective single-isoform antagonist and is unsuitable for studies requiring stringent PPARα selectivity without potential PPARγ pathway modulation.
While historically described as PPARα-selective, direct binding assays have quantitatively established GW6471 as a potent dual antagonist. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, GW6471 demonstrated high affinity for both PPARα and PPARγ, with an approximately 2-fold preference for PPARα. The compound showed no significant activity against the PPARδ isoform at concentrations up to 10 µM. [1]
| Evidence Dimension | Antagonist Potency (IC50) |
| Target Compound Data | IC50 = 21 nM (PPARα); 44 nM (PPARγ); >10,000 nM (PPARδ) |
| Comparator Or Baseline | Comparison across PPAR isoforms |
| Quantified Difference | 2.1-fold higher potency for PPARα vs. PPARγ; >476-fold selectivity against PPARδ |
| Conditions | LanthaScreen™ TR-FRET competitive binding assay. [<a href="https://www.cell.com/iscience/fulltext/S2589-0042(21)01584-3" target="_blank">1</a>] |
This evidence is critical for buyers who need to account for PPARγ inhibition or for those specifically seeking a dual α/γ antagonist to study overlapping metabolic or inflammatory pathways.
GW6471 exhibits excellent solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions essential for *in vitro* studies. Technical data sheets from reputable suppliers confirm its high solubility in Dimethyl Sulfoxide (DMSO) and ethanol, which simplifies experimental workflows and minimizes the final concentration of solvent vehicle required in cell culture media.
| Evidence Dimension | Solubility |
| Target Compound Data | Up to 75 mM (approx. 46.5 mg/mL) in DMSO; Up to 10 mM (approx. 6.2 mg/mL) in ethanol. |
| Comparator Or Baseline | General baseline for research compounds, many of which require heating or have limited solubility below 10 mM. |
| Quantified Difference | Achieves high molar concentrations suitable for creating extensive dilution series for dose-response experiments from a single stock. |
| Conditions | Standard laboratory solvents at room temperature. |
High solubility reduces the risk of compound precipitation in assays, simplifies stock preparation, and allows for lower vehicle control concentrations, thereby increasing experimental reproducibility and reducing potential solvent-induced artifacts.
Beyond simple binding, GW6471 demonstrates potent functional antagonism in cell-based reporter assays. In cells engineered to express PPARα, GW6471 effectively blocks the transcriptional activation induced by a potent PPARα agonist. The consistently reported IC50 value of approximately 240 nM confirms its ability to inhibit receptor function at sub-micromolar concentrations. [REFS-1, REFS-2]
| Evidence Dimension | Functional Antagonism (IC50) |
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Baseline of agonist-induced PPARα activation. |
| Quantified Difference | Achieves complete reversal of agonist-driven activity at a nanomolar concentration. |
| Conditions | Cell-based reporter gene assay, in the presence of a PPARα agonist (e.g., GW409544). |
This provides buyers with confidence that the compound is not merely a binder but is a functionally active antagonist in a cellular context, validating its use as a reliable probe for inhibiting PPARα-mediated signaling.
The utility of GW6471 extends to in vivo models, demonstrating its stability and bioavailability. In a subcutaneous xenograft mouse model using renal cell carcinoma (RCC) cells, intraperitoneal administration of GW6471 significantly attenuated tumor growth compared to vehicle controls. This anti-tumor activity was achieved without observed toxicity or adverse effects on key laboratory values. [1]
| Evidence Dimension | In Vivo Efficacy |
| Target Compound Data | Significant attenuation of tumor growth at a 20 mg/kg dose. |
| Comparator Or Baseline | Vehicle-treated control group. |
| Quantified Difference | Statistically significant difference in tumor volume between GW6471-treated and vehicle-treated animals over a 4-week period. |
| Conditions | Subcutaneous Caki-1 xenograft in nude mice; intraperitoneal administration every other day for 4 weeks. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4496213/" target="_blank">1</a>] |
This demonstrates that the compound is effective in a complex biological system, not just in isolated cells, making it a viable tool for preclinical studies investigating the role of PPARα in cancer biology.
Based on its confirmed dual antagonist profile, GW6471 is the right choice for studies where the combined inhibition of both PPARα and PPARγ is desired to probe their overlapping roles in tumor metabolism, such as in models of kidney or breast cancer. [REFS-1, REFS-2]
Leveraging its potent functional antagonism of PPARα, this compound is well-suited for in vivo and in vitro studies aimed at blocking PPARα-SREBP2 complex formation to investigate mechanisms of hypercholesterolemia and hepatic cholesterol biosynthesis. [3]
The high solubility of GW6471 in DMSO allows for the creation of concentrated stocks, making it ideal for high-throughput screening campaigns and complex dose-response matrix experiments where minimal solvent volume and prevention of compound precipitation are critical for data quality.
Irritant